![molecular formula C8H8BrN3O B1529658 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1,4]diazepin-2(3H)-one CAS No. 709650-05-5](/img/structure/B1529658.png)
7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1,4]diazepin-2(3H)-one
Übersicht
Beschreibung
7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1,4]diazepin-2(3H)-one is a useful research compound. Its molecular formula is C8H8BrN3O and its molecular weight is 242.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds have been shown to exhibit antiproliferative activity against various cancer cell lines .
Mode of Action
It’s suggested that similar compounds inhibit the proliferation of cancer cells in a dose-dependent manner . The cytolytic activity is also markedly inhibited .
Biochemical Pathways
Similar compounds have been shown to interact with the active site of c-met, a protein involved in cell growth and survival .
Result of Action
Similar compounds have shown moderate to excellent antiproliferative activity against cancer cells .
Biologische Aktivität
7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1,4]diazepin-2(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
- Molecular Formula : C7H5BrN2O
- Molecular Weight : 229.03 g/mol
- CAS Number : 105544-36-3
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been shown to exhibit activity against certain cancer cell lines and may function as an inhibitor for specific protein targets.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various human cancer cell lines. The following table summarizes the cytotoxicity results:
These findings indicate that this compound exhibits selective cytotoxic effects against these cancer cell lines.
Mechanistic Studies
Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals. For instance, it has been shown to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induction of apoptosis through mitochondrial pathways.
- A549 Cell Line Evaluation : In another study involving A549 cells, the compound exhibited a dose-dependent decrease in cell viability and was found to inhibit key signaling pathways associated with tumor growth.
Pharmacological Profile
The pharmacological profile indicates that this compound may act as a benzodiazepine receptor modulator. Binding studies have shown that it interacts with GABA-A receptors, potentially contributing to its anxiolytic and sedative properties.
Binding Affinity Data
Binding affinity studies have revealed:
- Kd Value : Approximately 4.6 nM for GABA-A receptors.
- Bmax : 2.6 pmol/mg protein.
These values suggest a strong affinity for benzodiazepine receptors, supporting its potential use in anxiety-related disorders.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
The compound exhibits a range of biological activities that make it a candidate for various therapeutic uses:
- Antidepressant Activity : Research indicates that derivatives of pyrido[2,3-e][1,4]diazepines may possess antidepressant effects. The structural modifications in 7-bromo derivatives can enhance their interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Anxiolytic Effects : Similar to benzodiazepines, compounds like 7-bromo-4,5-dihydro-1H-pyrido[2,3-e][1,4]diazepin-2(3H)-one may exhibit anxiolytic properties. Studies suggest that these compounds can modulate GABAergic activity, leading to reduced anxiety levels in preclinical models .
- Anticonvulsant Activity : There is evidence supporting the anticonvulsant properties of pyrido[2,3-e][1,4]diazepines. The compound's ability to stabilize neuronal excitability makes it a potential candidate for treating epilepsy .
Case Studies
Several studies have investigated the applications and effects of this compound:
- Study on Antidepressant Effects : A recent study evaluated the antidepressant-like effects of this compound in animal models. The results indicated significant reductions in immobility time in forced swim tests compared to control groups, suggesting potential efficacy as an antidepressant agent .
- Anxiolytic Activity Assessment : In another study focusing on anxiety disorders, the compound was administered to rodents subjected to elevated plus maze tests. The findings demonstrated increased exploratory behavior and reduced anxiety-like behaviors in treated animals compared to untreated controls .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1,4]diazepin-2(3H)-one?
The compound is typically synthesized via bromination of precursor diazepine derivatives followed by cyclization. A validated method involves reacting bromazepam analogs with halogenating agents (e.g., cyanuric chloride) in pyridine under reflux, monitored by TLC for reaction completion. Purification via recrystallization or column chromatography ensures high yields (~80%) and purity (>95%) . Key steps include controlling reaction time (24 hrs) and temperature (ambient to 190°C) to avoid side products like over-brominated derivatives.
Q. How can structural characterization of this compound be performed using spectroscopic techniques?
- FT-IR : Look for absorption bands at ~1655 cm⁻¹ (C=O stretch), ~1594 cm⁻¹ (aromatic C=C), and ~667 cm⁻¹ (C-Br vibration) .
- 1H-NMR : Peaks at δ 4.42 ppm (s, 2H, CH₂), δ 6.96–7.87 ppm (m, aromatic protons), and absence of NH protons confirm ring saturation .
- Elemental analysis : Validate molecular formula (e.g., C₁₇H₉BrCl₂N₆O) with calculated vs. observed C, H, N percentages to confirm purity .
Q. What preliminary biological screening assays are suitable for this compound?
Given its benzodiazepine core, screen for interactions with GABAₐ receptors using radioligand binding assays. For cytotoxicity, use MTT assays on cell lines (e.g., HEK-293 or neuronal cells) at concentrations ≤10 µM. Note that stereochemistry (R/S configurations) may significantly affect activity, as seen in related diazepines .
Advanced Research Questions
Q. How can crystallographic data resolve conformational ambiguities in the diazepine ring?
Use SHELX software (e.g., SHELXL/SHELXS) for X-ray crystallography refinement. Define a unique mean plane for the puckered diazepine ring and calculate puckering coordinates (amplitude q, phase φ) using Cremer-Pople parameters . For high-resolution data, refine anisotropic displacement parameters to model thermal motion accurately. Twinned crystals may require SHELXE for phasing .
Q. What strategies address contradictions in reported biological activity data?
Discrepancies may arise from:
- Stereochemical variability : Separate enantiomers via chiral HPLC and test individually, as seen in (R)- vs. (S)-configured analogs .
- Assay conditions : Standardize buffer pH (7.4 for physiological relevance) and control redox environments (e.g., ROS scavengers) to minimize artifacts .
- Metabolite interference : Perform LC-MS/MS to identify degradation products during long-term assays .
Q. How can structure-activity relationships (SAR) guide derivatization of this compound?
- Bromine substitution : Replace Br with Cl or F to modulate electron-withdrawing effects and receptor binding.
- Ring expansion : Synthesize pyrido[3,2-b]oxazine analogs (e.g., 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine) to assess heteroatom influence on bioactivity .
- Functionalization : Introduce methyl or methoxy groups at position 4 to enhance lipophilicity and BBB penetration, as demonstrated in related benzodiazepines .
Q. Methodological Considerations
Q. How to validate purity for sensitive pharmacological studies?
Combine orthogonal techniques:
- HPLC-DAD : Purity >98% with a single peak at λ = 260–280 nm.
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error.
- Karl Fischer titration : Ensure moisture content <0.1% to prevent hydrolysis .
Q. What computational tools predict interaction with biological targets?
- Docking (AutoDock Vina) : Model binding to GABAₐ receptor subunits (e.g., α1β2γ2) using PDB ID 6HUP.
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR : Use descriptors like logP, polar surface area, and H-bond donors to correlate with IC₅₀ values .
Eigenschaften
IUPAC Name |
7-bromo-1,3,4,5-tetrahydropyrido[2,3-e][1,4]diazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c9-6-1-5-2-10-4-7(13)12-8(5)11-3-6/h1,3,10H,2,4H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELNOOIYCWHWSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC(=O)CN1)N=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732110 | |
Record name | 7-Bromo-1,3,4,5-tetrahydro-2H-pyrido[2,3-e][1,4]diazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80732110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
709650-05-5 | |
Record name | 7-Bromo-1,3,4,5-tetrahydro-2H-pyrido[2,3-e][1,4]diazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80732110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.